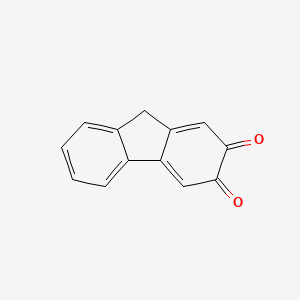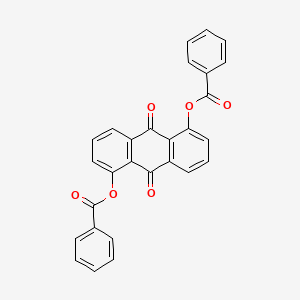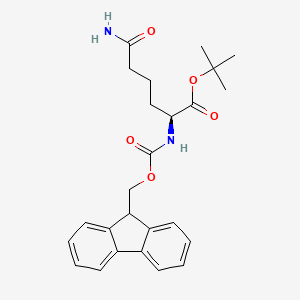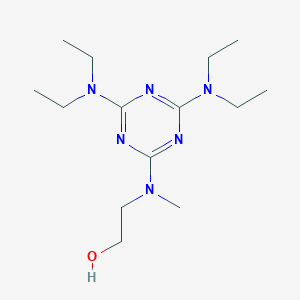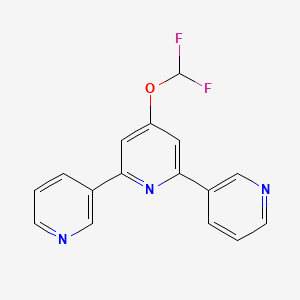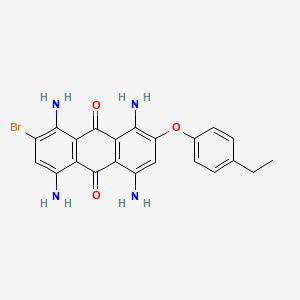
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the anthracene family, which is characterized by a three-ring aromatic hydrocarbon structure. The presence of multiple functional groups, including amino, bromo, and ethylphenoxy groups, makes this compound particularly interesting for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from simpler anthracene derivatives. The process often includes:
Bromination: Introduction of a bromine atom into the anthracene structure.
Amination: Addition of amino groups at specific positions on the anthracene ring.
Etherification: Attachment of the ethylphenoxy group through an ether linkage.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroquinone derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may intercalate into DNA, disrupting its function and leading to cell death. The presence of multiple functional groups allows for diverse interactions with various biomolecules, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
Compared to similar compounds, 1,4,5,8-Tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione stands out due to the presence of the bromine atom and the ethylphenoxy group. These functional groups confer unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets.
Propriétés
Numéro CAS |
88603-10-5 |
|---|---|
Formule moléculaire |
C22H19BrN4O3 |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2-bromo-7-(4-ethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-9-3-5-10(6-4-9)30-14-8-13(25)16-18(20(14)27)22(29)17-15(21(16)28)12(24)7-11(23)19(17)26/h3-8H,2,24-27H2,1H3 |
Clé InChI |
BLRGVLHJLFXONM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


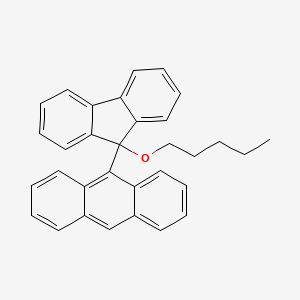
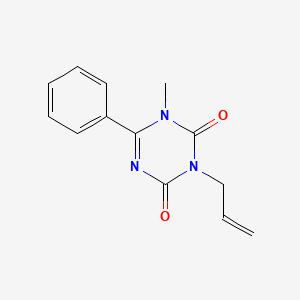
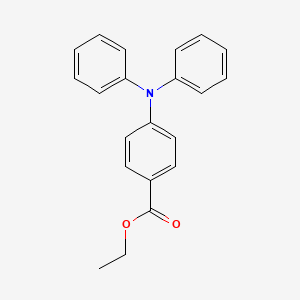
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
![({4-[Bis(2-iodoethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B15250796.png)
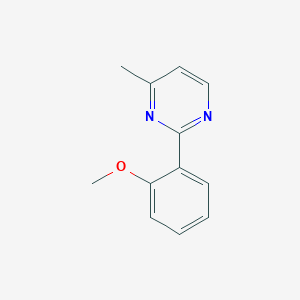

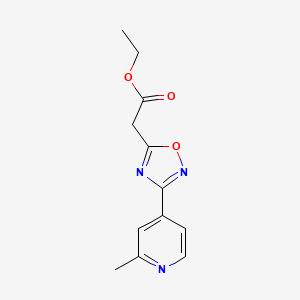
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
